5,10-Dimethyl-tetradecahydrophenazine
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Overview
Description
5,10-Dimethyl-tetradecahydrophenazine is a nitrogen-containing heterocyclic compound with the molecular formula C14H26N2 It is a derivative of phenazine, characterized by the presence of two methyl groups at the 5 and 10 positions and a fully saturated tetradecahydro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-Dimethyl-tetradecahydrophenazine typically involves multi-step organic synthesis. One common approach is the hydrogenation of 5,10-Dimethyl-phenazine under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions often include a hydrogen atmosphere at elevated temperatures (e.g., 100-150°C) and pressures (e.g., 50-100 atm) to achieve complete saturation of the phenazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5,10-Dimethyl-tetradecahydrophenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5,10-Dimethyl-phenazine using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the methyl groups or the nitrogen atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Halogenating agents, alkylating agents
Major Products
Oxidation: 5,10-Dimethyl-phenazine
Reduction: Fully saturated derivatives
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
5,10-Dimethyl-tetradecahydrophenazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other nitrogen-containing heterocycles and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 5,10-Dimethyl-tetradecahydrophenazine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the targets, leading to various biological effects. For example, its interaction with DNA can inhibit the replication of cancer cells, while its binding to bacterial enzymes can disrupt their metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Phenazine: The parent compound of 5,10-Dimethyl-tetradecahydrophenazine, known for its antimicrobial properties.
5,10-Dimethyl-phenazine: A partially saturated derivative with similar chemical properties.
Tetradecahydrophenazine: A fully saturated derivative without the methyl groups.
Uniqueness
This compound is unique due to its specific substitution pattern and fully saturated structure, which confer distinct chemical and biological properties. Its high hydrogen content and stability make it a promising candidate for applications in hydrogen storage and as a liquid organic hydrogen carrier.
Properties
IUPAC Name |
5,10-dimethyl-1,2,3,4,4a,5a,6,7,8,9,9a,10a-dodecahydrophenazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2/c1-15-11-7-3-5-9-13(11)16(2)14-10-6-4-8-12(14)15/h11-14H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LODHMOLPIMTBHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCC2N(C3C1CCCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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